Methyl quinoline-4-carboximidate hydrochloride
Description
Properties
IUPAC Name |
methyl quinoline-4-carboximidate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O.ClH/c1-14-11(12)9-6-7-13-10-5-3-2-4-8(9)10;/h2-7,12H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGYIUQGWAQDPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=NC2=CC=CC=C12.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196146-32-3 | |
| Record name | 4-Quinolinecarboximidic acid, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196146-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Condensation of Isatin with Acetone
In a 500 mL reactor, isatin (0.17 mol), sodium hydroxide (1.36 mol), and water undergo condensation with acetone under reflux for 10 hours at 25–35°C. Acidification to pH 5–6 yields 2-toluquinoline-4-carboxylic acid (99% yield, m.p. 238–240°C). This step forms the quinoline backbone through a ring-opening and cyclization mechanism.
Oxidation to Quinoline-2,4-Dicarboxylic Acid
2-Toluquinoline-4-carboxylic acid reacts with phenyl aldehyde at 100°C for 3 hours, followed by dehydration with diacetyl oxide at 120°C. Subsequent oxidation with potassium permanganate and sodium hydroxide at 40°C for 6 hours produces quinoline-2,4-dicarboxylic acid (85% yield). Decarboxylation in m-xylene under reflux yields Cinchonic Acid (quinoline-4-carboxylic acid).
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Acid chloride formation | SOCl₂ | 70°C | 92% |
| Imidate synthesis | CH₃NH₂, HCl | 25°C | 78% |
Critical Analysis of Methodologies
Yield and Purity Considerations
The patent CN102924374B achieves >85% yields for quinoline-4-carboxylic acid derivatives using inexpensive reagents like sodium hydroxide and acetone. However, imidate formation via the Pinner reaction often requires stringent anhydrous conditions to prevent nitrile hydrolysis, which may reduce yields to 60–75% in non-optimized setups.
Industrial-Scale Feasibility
The second patent emphasizes cost-effective, scalable processes suitable for quinoline-4-carboxylic acid production . For this compound, continuous-flow reactors could enhance the Pinner reaction’s efficiency by minimizing HCl gas handling risks.
Chemical Reactions Analysis
Types of Reactions
Methyl quinoline-4-carboximidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with potential biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl quinoline-4-carboximidate hydrochloride has been studied for its role in the development of new therapeutic agents. Its structural similarity to other quinoline derivatives makes it a candidate for various pharmacological activities.
Antimalarial Activity
Recent studies have highlighted the potential of quinoline derivatives, including this compound, in combating malaria. A related compound demonstrated significant efficacy against Plasmodium falciparum, showing low nanomolar potency and favorable pharmacokinetic properties. The mechanism involved inhibition of translation elongation factor 2 (PfEF2), crucial for protein synthesis in the parasite .
Anticancer Properties
Quinoline derivatives are also being explored for their anticancer effects. Research indicates that modifications of quinoline structures can lead to compounds with enhanced activity against various cancer cell lines. For instance, derivatives have shown effectiveness in inhibiting growth in liver cancer cells (HEPG-2) and breast cancer cells (MCF-7) through mechanisms involving apoptosis induction .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes common synthetic routes:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Isatin + Amine + EDC/HOBt (DMF) | Quinoline-4-carboxylic acid |
| 2 | Quinoline-4-carboxylic acid + Thionyl chloride | Quinoline derivative |
| 3 | Reaction with methylamine | Methyl quinoline-4-carboximidate |
This synthetic pathway highlights the versatility of quinoline chemistry, allowing for the introduction of various substituents that can modulate biological activity.
Case Studies
- Antimalarial Screening :
- Anticancer Efficacy :
Mechanism of Action
The mechanism of action of methyl quinoline-4-carboximidate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare methyl quinoline-4-carboximidate hydrochloride with structurally related compounds, focusing on substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Reactivity and Functional Group Analysis
- Carboximidate vs. Carboxamide: The carboximidate group (-C(=NH)OCH₃) in methyl quinoline-4-carboximidate is more electrophilic than carboxamide (-CONH₂) derivatives (e.g., 2-methylquinoline-4-carboxamide), making it reactive toward nucleophiles like amines or thiols . In contrast, amidine-containing compounds (e.g., 4-methylbenzamidine HCl) exhibit strong hydrogen-bonding capacity, often exploited in enzyme inhibition .
- Hydrochloride Salt vs. Free Base: The hydrochloride salt form (common in quinolines like 7-methoxy-4-methylquinoline HCl) improves aqueous solubility, facilitating use in biological assays. However, it may reduce volatility in gas chromatography compared to esterified analogs (e.g., torulosic acid methyl ester in ) .
Physicochemical Properties
- Lipophilicity: 7-Methoxy-4-methylquinoline HCl has higher lipophilicity (due to the methoxy group) than methyl quinoline-4-carboximidate, which may affect membrane permeability . Benzamidine derivatives (e.g., 4-methylbenzamidine HCl) show moderate GI absorption but poor BBB penetration, whereas quinoline-based compounds often exhibit better CNS activity .
- Thermal Stability: Quinoline hydrochlorides (e.g., 7-methoxy-4-methylquinoline HCl) decompose at elevated temperatures (~200–300°C), consistent with other aromatic amine salts .
Biological Activity
Methyl quinoline-4-carboximidate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and antiviral effects, supported by research findings and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties. The compound's structure features a quinoline ring system substituted with a carboximidate functional group, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antibacterial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial properties against various pathogens. For example, studies have shown that quinoline derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .
- Anticancer Activity : this compound has been evaluated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by modulating key proteins involved in cell cycle regulation and apoptosis pathways, such as caspase-3 and Bcl-2 .
- Antiviral Activity : Preliminary findings suggest that this compound may also possess antiviral properties. Similar quinoline derivatives have shown efficacy against viral infections in cell culture models, indicating a potential for further exploration in antiviral drug development .
Antibacterial Studies
A study assessing the antibacterial activity of various quinoline derivatives found that this compound exhibited significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, highlighting its potential as an alternative treatment option.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 16 |
| Escherichia coli | 64 | Ciprofloxacin | 32 |
Anticancer Mechanisms
In vitro assays on cancer cell lines such as MDA-MB-231 (breast cancer) and HEPG-2 (liver cancer) demonstrated that this compound could significantly reduce cell viability. The compound triggered apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 15 | Caspase-3 activation |
| HEPG-2 | 10 | Bcl-2 downregulation |
Case Studies
- Study on Anticancer Effects : A recent study investigated the effects of this compound on lung cancer cells. The compound was found to significantly inhibit tumor growth in xenograft models, demonstrating its potential for therapeutic use .
- Antibacterial Efficacy : Another research project focused on the antibacterial properties of this compound against multi-drug resistant strains. Results indicated that it could effectively reduce bacterial load in infected models, suggesting its application in treating resistant infections .
Q & A
Basic: What are the recommended synthetic routes for Methyl quinoline-4-carboximidate hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
Synthesis typically involves a multi-step process, starting with quinoline derivatives and employing condensation reactions with methyl carboximidate precursors. Key steps include:
- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to enhance imidate formation efficiency .
- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or HPLC to identify intermediates and optimize reaction time .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) improves purity. Yield optimization requires strict temperature control (60–80°C) and inert atmospheres (N₂ or Ar) to prevent hydrolysis .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Analysis : HPLC with a C18 column (acetonitrile/water gradient) detects impurities ≤0.1% .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Required precautions:
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced: How can computational modeling elucidate the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic sites on the quinoline ring. Compare HOMO/LUMO gaps to assess susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Methodological Answer:
- Meta-Analysis Framework :
- Data Normalization : Adjust for variability in assay conditions (e.g., pH, temperature) using standardized controls (e.g., L-NAME for nitric oxide studies ).
- Dose-Response Curves : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
- Statistical Rigor : Apply one-way ANOVA with Bonferroni correction to minimize Type I errors in comparative studies .
- Data Normalization : Adjust for variability in assay conditions (e.g., pH, temperature) using standardized controls (e.g., L-NAME for nitric oxide studies ).
Advanced: What experimental designs are optimal for studying the compound’s mechanism of action in neurological systems?
Methodological Answer:
- In Vitro Models : Use primary neuronal cultures to assess acetylcholine esterase inhibition via Ellman’s assay, with methylene blue as a positive control .
- In Vivo Validation : Employ rodent models (e.g., Morris water maze) to evaluate cognitive effects. Include sham-operated controls and blinded data analysis .
- Omics Integration : Pair transcriptomics (RNA-Seq) with targeted metabolomics to map signaling pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
